tert-Butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15887612
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H21ClN4O2 |
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Molecular Weight | 312.79 g/mol |
IUPAC Name | tert-butyl 3-[[(2-chloropyrimidin-4-yl)amino]methyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-7-5-10(9-19)8-17-11-4-6-16-12(15)18-11/h4,6,10H,5,7-9H2,1-3H3,(H,16,17,18) |
Standard InChI Key | OVQBSJARYHXFQW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CNC2=NC(=NC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₄H₂₁ClN₄O₂, with a molecular weight of 312.80 g/mol . The pyrrolidine ring provides a rigid scaffold, while the tert-butyl carbamate group enhances solubility and stability during synthetic processes. The 2-chloropyrimidine substituent introduces electrophilic reactivity, facilitating cross-coupling reactions and nucleophilic substitutions.
Property | Value |
---|---|
CAS Number | 1420972-53-7 |
Molecular Formula | C₁₄H₂₁ClN₄O₂ |
Molecular Weight | 312.80 g/mol |
IUPAC Name | tert-Butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinctive signals for the pyrrolidine protons (δ 1.4–3.8 ppm), tert-butyl group (δ 1.4 ppm), and aromatic pyrimidine protons (δ 8.2–8.5 ppm) . High-resolution mass spectrometry (HRMS) data aligns with the theoretical molecular weight, ensuring synthetic accuracy .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Pyrrolidine Functionalization: The pyrrolidine ring is modified at the 3-position with an aminomethyl group using reductive amination, employing sodium cyanoborohydride and formaldehyde.
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Chloropyrimidine Coupling: The aminomethyl group reacts with 2,4-dichloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine linkage.
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Carbamate Protection: The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
Key Reaction Conditions:
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Temperature: 0–25°C for amination; 80–100°C for pyrimidine coupling.
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Solvents: Dichloromethane (DCM) for Boc protection; dimethylformamide (DMF) for nucleophilic substitutions.
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) may assist in cross-coupling variants.
Chemical Reactivity and Functionalization
Chloropyrimidine Reactivity
The 2-chloropyrimidine group undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides, enabling diversification at the 4-position. For example, reaction with morpholine replaces chlorine, forming tertiary amines critical for bioactivity.
Carbamate Deprotection
The tert-butyl carbamate is cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid), revealing a secondary amine for further functionalization:
Stability Considerations
The compound is stable at room temperature but hygroscopic; storage under nitrogen at –20°C is recommended . Prolonged exposure to moisture or strong acids/bases degrades the carbamate and pyrimidine groups .
Biological Activity and Mechanistic Insights
Anticancer Applications
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines show moderate cytotoxicity (IC₅₀: 10–20 μM), with apoptosis induction observed via caspase-3 activation . Synergistic effects with doxorubicin highlight potential combination therapies .
Antimicrobial Properties
Preliminary screening indicates activity against Gram-positive bacteria (MIC: 32 μg/mL for S. aureus), likely due to membrane disruption via the lipophilic tert-butyl group.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors (e.g., imatinib analogs) and antiviral agents. Its Boc-protected amine is pivotal in solid-phase peptide synthesis .
Material Science
Incorporated into metal-organic frameworks (MOFs), it enhances porosity and gas adsorption capacity due to the pyrimidine’s π-stacking ability.
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